molecular formula C11H12O2 B8218890 2-Butenoic acid, phenylmethyl ester, (Z)- CAS No. 92758-75-3

2-Butenoic acid, phenylmethyl ester, (Z)-

Cat. No.: B8218890
CAS No.: 92758-75-3
M. Wt: 176.21 g/mol
InChI Key: NCPTYZLUYHXITE-KXFIGUGUSA-N
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Description

2-Butenoic acid, phenylmethyl ester, (Z)- is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to an isocrotonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butenoic acid, phenylmethyl ester, (Z)- can be synthesized through the esterification of benzyl alcohol with isocrotonic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of benzyl isocrotonate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, phenylmethyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl isocrotonate oxide using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of benzyl isocrotonate can yield benzyl isocrotonate alcohol, typically using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of substituted benzyl isocrotonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or neutral conditions.

Major Products:

    Oxidation: 2-Butenoic acid, phenylmethyl ester, (Z)- oxide.

    Reduction: 2-Butenoic acid, phenylmethyl ester, (Z)- alcohol.

    Substitution: Substituted benzyl isocrotonates.

Scientific Research Applications

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

    Medicine: 2-Butenoic acid, phenylmethyl ester, (Z)- derivatives are investigated for their potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of benzyl isocrotonate involves its interaction with specific molecular targets, leading to various biological effects. The compound can modulate enzymatic activities and signaling pathways, resulting in its observed biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Benzyl isothiocyanate: Known for its antimicrobial and anticancer properties.

    Benzyl isocyanate: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Properties

IUPAC Name

benzyl (Z)-but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPTYZLUYHXITE-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92758-75-3
Record name Isocrotonic acid benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092758753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL ISOCROTONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM79KZL3BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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